2,3,4,5,6-Pentachlorobiphenyl CAS number 18259-05-7
2,3,4,5,6-Pentachlorobiphenyl CAS number 18259-05-7
An In-Depth Technical Guide to 2,3,4,5,6-Pentachlorobiphenyl (PCB-116)
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding PCB-116
Polychlorinated biphenyls (PCBs) are a class of 209 individual chemical compounds, or congeners, that were widely used in industrial applications for their chemical stability and insulating properties.[1] Despite their manufacturing being banned in many countries since the 1970s due to environmental persistence and toxicity, they remain ubiquitous global contaminants.[2][3] This guide focuses on a specific congener: 2,3,4,5,6-Pentachlorobiphenyl , also known as PCB-116 , with the Chemical Abstracts Service (CAS) number 18259-05-7 .
This document moves beyond a simple data sheet to provide a comprehensive technical overview for the scientific community. We will delve into the physicochemical properties of PCB-116, plausible synthetic routes, state-of-the-art analytical methodologies for its quantification, its behavior in the environment, and its unique toxicological profile. The key to understanding PCB-116's biological impact lies in its molecular structure, which dictates a toxic mechanism distinct from the more infamous "dioxin-like" PCBs. This guide will elucidate these differences, providing the causal links between structure, mechanism, and analytical strategy.
Section 1: Physicochemical Properties of PCB-116
The identity and behavior of PCB-116 are dictated by its chemical structure: a biphenyl backbone with five chlorine atoms attached to one of the phenyl rings. This specific chlorination pattern results in a molecule with high hydrophobicity, thermal stability, and profound resistance to environmental and metabolic degradation.[4] These properties are central to its persistence, bioaccumulation potential, and the analytical challenges it presents.[4][5]
| Property | Value | Source |
| CAS Number | 18259-05-7 | [CymitQuimica] |
| Molecular Formula | C₁₂H₅Cl₅ | [CymitQuimica, ChemicalBook] |
| Molecular Weight | 326.43 g/mol | [CymitQuimica, ChemicalBook] |
| Synonyms | PCB No. 116, 2,3,4,5,6-Pentachloro-1,1'-biphenyl | [CymitQuimica] |
| Physical State | Solid at room temperature | [CymitQuimica] |
| Melting Point | 123.5 °C | [ChemicalBook] |
| Boiling Point | 412.3 °C (estimate) | [ChemicalBook] |
| Water Solubility | 4.015 µg/L at 25 °C | [ChemicalBook] |
| Log Kₒw (Octanol-Water) | ~6.9 (estimate) | [PubChem] |
Section 2: Synthesis of PCB-116
Unambiguous synthesis of individual PCB congeners is essential for their use as analytical standards and in toxicological research. While commercial production involved the direct chlorination of biphenyl, yielding complex mixtures, laboratory synthesis requires more precise methods. The Cadogan and Gomberg-Bachmann reactions are established routes for creating specific, unsymmetrical biphenyls.[6]
A plausible synthesis for PCB-116 would involve the coupling of a pentachloro-substituted precursor with benzene. For instance, the Cadogan reaction utilizes isoamyl nitrite to generate a reactive aryl radical from an aniline in an aromatic solvent, which then couples to form the biphenyl.
Generalized Experimental Protocol: Cadogan-Type Synthesis
Causality: This protocol is designed to favor the formation of the desired unsymmetrical biphenyl by using one of the aromatic rings (the simpler, non-chlorinated one) as the solvent, maximizing its availability for the coupling reaction with the radical generated from the highly substituted aniline precursor.
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Reactant Preparation: Dissolve pentachloroaniline in a large molar excess of benzene, which serves as both a reactant and the solvent.
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Radical Generation: While stirring the solution at a moderately elevated temperature (e.g., 40-50 °C), add isoamyl nitrite dropwise. The isoamyl nitrite reacts with the aniline to form a diazonium salt, which then decomposes to generate a pentachlorophenyl radical.
-
Coupling Reaction: Increase the temperature to approximately 130 °C and maintain for 1.5-2 hours to drive the coupling of the pentachlorophenyl radical with the benzene solvent.[6]
-
Work-up and Purification:
-
Cool the reaction mixture and evaporate the excess benzene under reduced pressure.
-
The crude product will be an oily residue containing the target PCB-116, unreacted precursors, and by-products.
-
Employ column chromatography (e.g., using silica gel or florisil with a nonpolar eluent like hexane) to separate the nonpolar PCB-116 from more polar impurities.
-
Collect fractions and analyze by Gas Chromatography (GC) to identify those containing the pure product.
-
Recrystallize the product from a suitable solvent (e.g., methanol or ethanol) to obtain the final, purified solid PCB-116.[6]
-
-
Structure Verification: Confirm the identity and purity of the synthesized PCB-116 using mass spectrometry (MS) to verify the molecular weight and isotopic pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern.
Section 3: Analytical Methodologies
Accurate, congener-specific quantification of PCBs in complex environmental matrices like soil and sediment is critical for risk assessment. Due to the extremely low concentrations often encountered and the presence of hundreds of interfering compounds, the required methodology must be highly sensitive and selective. EPA Method 1668 is the gold standard for this purpose, employing High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).[4][7][8]
Causality: The choice of HRGC/HRMS is deliberate. HRGC provides the necessary chromatographic separation to resolve many of the 209 congeners from each other.[7] HRMS provides high mass accuracy and resolving power (≥10,000), which is essential to differentiate the target PCB congeners from other chlorinated compounds and matrix interferences that may have the same nominal mass.[4] Isotope dilution is used for quantification to correct for any analyte losses during the extensive extraction and cleanup process.[8]
Detailed Protocol: Analysis of PCB-116 in Sediment via EPA Method 1668
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Sample Preparation & Spiking:
-
Homogenize a 10-gram (dry weight) sediment sample.
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Spike the sample with a known amount of ¹³C-labeled PCB-116 and other ¹³C-labeled PCB congeners that serve as isotope dilution quantification standards. This is a critical self-validating step; the recovery of these standards will be used to correct the final concentration of the native analyte.
-
-
Extraction:
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Perform Soxhlet extraction for 16-24 hours using a suitable solvent, typically a mixture like Toluene or Hexane/Acetone. This exhaustive extraction is necessary to efficiently remove the highly sorbed, lipophilic PCBs from the solid matrix.[7]
-
Concentrate the resulting extract to a small volume (e.g., 1 mL) using a nitrogen evaporation system.
-
-
Extract Cleanup:
-
Rationale: The raw extract contains lipids, sulfur, and other co-extracted materials that would interfere with GC analysis. A multi-step cleanup is mandatory.
-
Sulfur Removal: If necessary, pass the extract through activated copper granules to remove elemental sulfur.
-
Anthropogenic Interference Removal: Use a multi-layer silica gel column or Gel Permeation Chromatography (GPC) to remove high molecular weight interferences like lipids.
-
Fractionation: Employ a Florisil or activated carbon column to separate PCBs from other classes of compounds like pesticides. This step isolates the PCBs into a cleaner fraction for analysis.
-
-
Instrumental Analysis (HRGC/HRMS):
-
Spike the final, cleaned extract with a ¹³C-labeled "recovery standard" just before injection. This standard is used to calculate the recovery of the isotope dilution standards.
-
Inject 1-2 µL of the final extract onto the HRGC/HRMS system.
-
GC Conditions: Use a long capillary column (e.g., 60m DB-5 or similar) with a slow temperature ramp to achieve optimal separation of PCB congeners.
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode at a resolving power of ≥10,000. Monitor the two most abundant ions in the molecular cluster for both the native PCB-116 and its ¹³C-labeled standard.
-
-
Quantification:
-
Identify PCB-116 based on its retention time relative to the ¹³C-labeled standard and the correct isotopic ratio of its monitored ions.
-
Calculate the concentration of native PCB-116 using the isotope dilution method, which compares the response of the native analyte to its labeled analog. This inherently corrects for any loss during the sample preparation process.
-
Section 4: Environmental Fate and Transport
The physicochemical properties of PCB-116—low water solubility, low vapor pressure, and high lipophilicity—govern its behavior in the environment.[9] Once released, it partitions strongly from water and air into more organic phases.
-
Persistence: PCB-116 is highly resistant to biodegradation, photolysis, and chemical degradation, leading to extreme environmental persistence.[5]
-
Transport: While it has low volatility, PCB-116 can adsorb to airborne particulate matter and undergo long-range atmospheric transport, leading to its detection in remote regions far from original sources. In aquatic systems, it rapidly sorbs to sediment and suspended organic matter.[9]
-
Bioaccumulation & Biomagnification: Due to its high lipophilicity (fat-loving nature), PCB-116 readily accumulates in the fatty tissues of organisms.[2] As it moves up the food chain from smaller organisms to larger predators, its concentration increases at each trophic level, a process known as biomagnification.[9] This leads to the highest concentrations in top predators, including humans, fish, and marine mammals.
Section 6: Research Applications and Safe Handling
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Applications: The primary application of pure, synthesized PCB-116 is as a Certified Reference Material (CRM) . Analytical laboratories require CRMs for the unambiguous identification and accurate quantification of this congener in environmental and biological samples. It is a critical component of standard mixtures used to calibrate HRGC/HRMS instruments for methods like EPA 1668. It is also used in toxicological research to study the specific effects of non-dioxin-like PCBs.
-
Safety and Handling: PCB-116, like all PCBs, is a suspected human carcinogen and a known toxicant. All handling must be performed in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses. All waste generated, including contaminated solvents and consumables, must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.
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